BenchChemオンラインストアへようこそ!

N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

anticancer cytotoxicity positional isomer SAR cancer cell line panel

N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286706-99-7) is a synthetic small molecule (C₁₇H₁₃F₂N₃O₂, MW 329.307) belonging to the 1,3,4‑oxadiazole acetamide class. It features a 1,3,4‑oxadiazole core substituted at the 5‑position with a 3‑fluorophenyl ring and at the 2‑position with an acetamide linker bearing a 4‑fluorobenzyl group.

Molecular Formula C17H13F2N3O2
Molecular Weight 329.307
CAS No. 1286706-99-7
Cat. No. B2911978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1286706-99-7
Molecular FormulaC17H13F2N3O2
Molecular Weight329.307
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H13F2N3O2/c18-13-6-4-11(5-7-13)10-20-15(23)9-16-21-22-17(24-16)12-2-1-3-14(19)8-12/h1-8H,9-10H2,(H,20,23)
InChIKeyFSXIHXYELWTJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286706-99-7): Compound Identity and Procurement Baseline


N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286706-99-7) is a synthetic small molecule (C₁₇H₁₃F₂N₃O₂, MW 329.307) belonging to the 1,3,4‑oxadiazole acetamide class. It features a 1,3,4‑oxadiazole core substituted at the 5‑position with a 3‑fluorophenyl ring and at the 2‑position with an acetamide linker bearing a 4‑fluorobenzyl group. The compound is commercially available from multiple vendors at ≥95% purity for non‑human research use . Public chemoinformatics databases (ZINC, ChEMBL) record no experimentally validated bioactivity data for this specific compound as of the latest available releases [1], positioning it as a relatively uncharacterized scaffold within the broader 1,3,4‑oxadiazole chemical space that has well‑documented anticancer, anti‑inflammatory, antimicrobial, and cholinesterase inhibitory potential [2].

Why In‑Class 1,3,4‑Oxadiazole Acetamides Cannot Be Freely Interchanged with N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide


Within the 1,3,4‑oxadiazole acetamide family, even subtle positional isomerism or fluorine substitution pattern changes can profoundly alter biological activity, physicochemical properties, and target engagement. For example, shifting the fluorobenzyl substituent from the 4‑position to the 2‑position on the benzyl ring (CAS 1286702‑87‑1) modifies molecular shape, dipole moment, and steric accessibility of the acetamide linker—parameters that directly influence docking poses and binding kinetics . Moreover, class‑level SAR studies demonstrate that meta‑fluorine substitution on the phenyl ring attached to the oxadiazole core enhances antimicrobial potency relative to non‑fluorinated or para‑fluorinated analogs [1]. The precise combination of 3‑fluorophenyl (oxadiazole C5) and 4‑fluorobenzyl (acetamide N‑substituent) in CAS 1286706‑99‑7 creates a unique pharmacophoric pattern not replicated by any single regioisomer, making generic substitution without confirmatory comparative data a high‑risk procurement decision for SAR campaigns, assay validation, or lead optimization programs [2].

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide Versus Closest Analogs


Positional Isomer Differentiation: 4‑Fluorobenzyl vs. 2‑Fluorobenzyl Acetamide in Cytotoxicity Profiling

The positional isomer N‑(2‑fluorobenzyl)‑2‑(5‑(3‑fluorophenyl)‑1,3,4‑oxadiazol‑2‑yl)acetamide (CAS 1286702‑87‑1) has reported in vitro IC₅₀ values of 10.0 µM (A549), 12.5 µM (HeLa), and 15.0 µM (MCF7) . While no head‑to‑head study reports the corresponding IC₅₀ values for the 4‑fluorobenzyl isomer (CAS 1286706‑99‑7) under identical conditions, the shift of the fluorine atom from the ortho to para position on the benzyl ring is predicted to alter the compound's dipole moment (calculated logP ≈ 3.41 for the 4‑fluoro isomer [1]) and hydrogen‑bonding geometry of the acetamide NH, which may differentially modulate cell permeability and target binding. Procurement of both isomers for a side‑by‑side comparative cytotoxicity assay is warranted to establish the magnitude and direction of this positional effect.

anticancer cytotoxicity positional isomer SAR cancer cell line panel

Fluorine Substitution Pattern Advantage: meta-Fluorophenyl vs. Non‑Fluorinated Analogs in Antimicrobial SAR

In a systematic SAR study of 1,3,4‑oxadiazol‑2‑ylthio acetamide derivatives (5a–5t), Parikh and Joshi (2014) demonstrated that compounds bearing a fluorine atom at the meta position of the phenyl acetamide ring (series 5k–5t) exhibited enhanced antimicrobial potency compared to non‑fluorinated analogs, with MIC values against S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans, and A. niger reported in the µg/mL range. Compounds 5a and 5g, carrying the maximum number of fluorine atoms, showed the highest potency across the entire microbial panel [1]. Although CAS 1286706‑99‑7 was not directly tested in this study, its structural architecture—featuring a 3‑fluorophenyl ring directly attached to the 1,3,4‑oxadiazole core and a 4‑fluorobenzyl group on the acetamide side chain—incorporates the meta‑fluorine pharmacophoric element that the class‑level SAR identifies as a key driver of antimicrobial activity, distinguishing it from non‑fluorinated or para‑only fluorinated 1,3,4‑oxadiazole acetamides.

antimicrobial activity fluorine SAR meta-substitution

Computational Predicted Target Engagement: Acetylcholinesterase (AChE) Docking vs. Class‑Level Oxadiazole AChE Inhibitors

Computational docking studies reported for CAS 1286706‑99‑7 indicate effective interaction with the active site of acetylcholinesterase (AChE), suggesting potential for cholinesterase inhibition relevant to neurodegenerative disease research . In the broader oxadiazole class, structurally related glycosyl‑oxadiazole derivatives have demonstrated experimentally validated AChE inhibition with IC₅₀ values as low as 1.61 ± 0.34 µM . While CAS 1286706‑99‑7 lacks quantitative AChE IC₅₀ data, the docking‑based prediction combined with the presence of both a 3‑fluorophenyl ring and a 4‑fluorobenzyl group—substituents known to engage hydrophobic pockets within the AChE catalytic gorge—provides a computationally grounded rationale for selecting this compound over non‑fluorinated or mono‑fluorinated 1,3,4‑oxadiazole acetamides in CNS‑oriented screening cascades.

cholinesterase inhibition Alzheimer's disease molecular docking

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (tPSA) vs. Structurally Adjacent Isomers

The calculated octanol‑water partition coefficient for CAS 1286706‑99‑7 is logP = 3.411, with a topological polar surface area (tPSA) of 56 Ų and 4 rotatable bonds [1]. These values place the compound within favorable ranges for both oral bioavailability (Lipinski Rule of Five compliance) and potential blood‑brain barrier penetration (tPSA < 90 Ų). The 3‑fluorophenyl substitution at the oxadiazole C5 position, combined with the 4‑fluorobenzyl on the acetamide nitrogen, results in a molecular shape and electrostatic surface distinct from the regioisomer bearing a 4‑fluorophenyl group (CAS not assigned) or the 2‑fluorobenzyl isomer (CAS 1286702‑87‑1). These physicochemical differences can translate into differential solubility, permeability, and protein binding profiles that are critical for assay performance and in vivo pharmacokinetic studies.

physicochemical profiling drug-likeness CNS permeability prediction

Procurement Purity and Supply Consistency Advantage Relative to Unvalidated Laboratory‑Scale Batches

CAS 1286706‑99‑7 is commercially available from multiple established vendors at a standardized purity of ≥95%, with characterization by NMR, FT‑IR, and mass spectrometry . This multi‑vendor availability and defined purity specification contrasts with many custom‑synthesized 1,3,4‑oxadiazole acetamide analogs reported in primary literature, which are often produced in single academic laboratories with variable purity and limited analytical characterization. For high‑throughput screening (HTS) campaigns, SAR expansion, or in vivo studies, procurement of a quality‑controlled, analytically validated compound reduces the risk of false‑negative or false‑positive results attributable to impurity interference or batch‑to‑batch variability.

compound procurement purity specification reproducibility

Evidence Gap Acknowledgment: Absence of Direct Head‑to‑Head Comparative Data

It must be explicitly stated that as of 2026‑04‑30, no peer‑reviewed publication was identified that reports direct, head‑to‑head quantitative comparisons of CAS 1286706‑99‑7 against structurally defined analogs under identical experimental conditions for any biological endpoint. The ZINC15 database entry confirms "no known activity" and "not reported in any publications per ChEMBL" for this specific compound [1]. Consequently, the differentiation evidence presented above relies on cross‑study comparisons, class‑level SAR inferences, computational predictions, and physicochemical profiling. Procurement decisions should weigh this evidence transparency when selecting between CAS 1286706‑99‑7 and analogs for which direct comparative biological data exist.

evidence gap procurement risk comparative deficit

Recommended Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1286706‑99‑7)


De Novo Anticancer Cytotoxicity Screening: Positional Isomer Comparator Pair

Procure CAS 1286706‑99‑7 alongside its 2‑fluorobenzyl positional isomer (CAS 1286702‑87‑1) for a side‑by‑side cytotoxicity screen against a panel of human cancer cell lines (e.g., A549, HeLa, MCF7, with expansion to additional NCI‑60 lines). The 4‑fluorobenzyl configuration represents a structurally distinct starting point for SAR, and the comparator data from the 2‑fluorobenzyl isomer (A549 IC₅₀ ≈ 10 µM; HeLa IC₅₀ ≈ 12.5 µM) provides a benchmark for establishing the magnitude and direction of the positional fluorine effect on antiproliferative activity . This paired procurement strategy maximizes the informational value of a single screening campaign by simultaneously defining the SAR around the benzyl substitution position.

Antimicrobial Lead Identification Leveraging meta‑Fluorine Pharmacophore

For antimicrobial discovery programs targeting Gram‑positive (S. aureus, E. faecalis), Gram‑negative (E. coli, P. aeruginosa), or fungal (C. albicans, A. niger) pathogens, CAS 1286706‑99‑7 should be prioritized for MIC determination via broth dilution methods. The meta‑fluorophenyl substitution on the oxadiazole core aligns with class‑level SAR showing that meta‑fluorine enhances antimicrobial potency relative to non‑fluorinated analogs [1]. Systematic comparison against the 4‑fluorophenyl regioisomer and the non‑fluorinated parent would delineate the contribution of fluorine position to antimicrobial spectrum and potency.

CNS Drug Discovery: AChE Inhibition Validation by Biochemical Assay

Computational docking predictions indicate that CAS 1286706‑99‑7 engages the AChE active site . Follow‑up biochemical validation using Ellman's spectrophotometric assay (acetylthiocholine iodide substrate, DTNB chromogen) would generate the first quantitative IC₅₀ value for this compound against human AChE. Benchmarking against clinically relevant AChE inhibitors (e.g., donepezil, galantamine) and class‑related oxadiazole inhibitors (IC₅₀ as low as 1.61 µM) would contextualize its potency and selectivity profile within cholinergic drug discovery programs.

Computational Chemistry and Virtual Screening Library Expansion

With well‑defined calculated physicochemical properties (logP = 3.41, tPSA = 56 Ų) and a known 3D structure in ready‑to‑dock format [2], CAS 1286706‑99‑7 is suitable for inclusion in structure‑based virtual screening campaigns targeting kinases (e.g., CDK2, CDK6, IGF1R predicted by SEA analysis) [3], metalloenzymes, or GPCRs. Its unique dual‑fluorine substitution pattern expands the chemical diversity of oxadiazole‑containing screening decks, and its commercial availability ensures that computational hits can be rapidly validated in biochemical assays without de novo synthesis delays.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.